molecular formula C11H16N2 B8451558 4-Cyclopentylbenzene-1,2-diamine

4-Cyclopentylbenzene-1,2-diamine

Cat. No. B8451558
M. Wt: 176.26 g/mol
InChI Key: GEYLIBQSTUUZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopentylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopentylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclopentylbenzene-1,2-diamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-cyclopentylbenzene-1,2-diamine

InChI

InChI=1S/C11H16N2/c12-10-6-5-9(7-11(10)13)8-3-1-2-4-8/h5-8H,1-4,12-13H2

InChI Key

GEYLIBQSTUUZIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(4-cyclopentyl-2-nitrophenyl)acetamide (Preparation 86, 19.48 g, 78.46 mmol) in aqueous sodium hydroxide (6.0M, 100 mL, 600 mmol) was heated at 90° C. for 4 days. The reaction was allowed to cool and extracted with methylene chloride (3×). The organic layers were combined, dried over anhydrous magnesium sulphate, filtered, and concentrated in vacuo. The resulting residue was suspended in methanol (300 mL) and treated with palladium (2 g, 20 mmol, 10% on carbon, Degussa type). The reaction mixture was hydrogenated at 40 psi for 5 hours before filtering through celite and concentrating in vacuo. The residue was purified using silica gel column chromatography eluting with a 0-100% ethyl acetate/hexanes gradient to afford the title compound (6.85 g, 50%) as a purple solid.
Name
N-(4-cyclopentyl-2-nitrophenyl)acetamide
Quantity
19.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.